(5-Isopropylpyridin-3-yl)methanamine (5-Isopropylpyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1108726-00-6
VCID: VC20481240
InChI: InChI=1S/C9H14N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4,10H2,1-2H3
SMILES:
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

(5-Isopropylpyridin-3-yl)methanamine

CAS No.: 1108726-00-6

Cat. No.: VC20481240

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(5-Isopropylpyridin-3-yl)methanamine - 1108726-00-6

Specification

CAS No. 1108726-00-6
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name (5-propan-2-ylpyridin-3-yl)methanamine
Standard InChI InChI=1S/C9H14N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4,10H2,1-2H3
Standard InChI Key YKTPXEUDCIGWID-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CN=CC(=C1)CN

Introduction

(5-Isopropylpyridin-3-yl)methanamine is an organic compound belonging to the pyridine family, characterized by a six-membered ring containing one nitrogen atom. This compound features an isopropyl group at the 5-position and a methanamine group at the 3-position of the pyridine ring. Its unique structure imparts distinct chemical properties, making it valuable for various scientific applications, particularly in chemistry and biology.

Synthesis Methods

The synthesis of (5-Isopropylpyridin-3-yl)methanamine can be achieved through several methods, which highlight its accessibility for further research and application. Industrial settings often utilize continuous flow reactors to enhance yield and purity, while automated systems ensure consistency and efficiency in commercial production.

Potential Applications

(5-Isopropylpyridin-3-yl)methanamine has potential applications in various fields, particularly in drug design and biological research. Interaction studies focus on its binding affinity to specific biological targets, suggesting it may interact with certain receptors or enzymes, influencing their activity. Understanding these interactions is crucial for exploring its therapeutic potential.

Research Findings and Biological Activities

Preliminary data suggest that (5-Isopropylpyridin-3-yl)methanamine may interact with biological targets, potentially altering enzyme or receptor activity through competitive inhibition or allosteric modulation. Its unique structure enhances its hydrophobicity and potential interactions with biological targets compared to other similar compounds.

Compound NameCAS NumberUnique Features
(2-Isopropylpyridin-3-yl)methanamineNot specifiedDifferent positioning of isopropyl group; may alter activity
(6-Isopropylpyridin-3-yl)methanolNot specifiedHydroxymethyl group instead of methanamine
(4-Isopropylpyridin-3-yl)methanolNot specifiedStructural variation could impact receptor interactions

Comparison with Similar Compounds

(5-Isopropylpyridin-3-yl)methanamine is distinct due to its specific combination of functional groups. Other compounds with similar structures but different positions of the isopropyl group or different functional groups may exhibit altered biological activities.

Future Research Directions

Further research is needed to fully explore the therapeutic potential of (5-Isopropylpyridin-3-yl)methanamine. This includes detailed studies on its interactions with biological targets and its efficacy in drug design applications. Additionally, optimizing its synthesis methods for large-scale production could enhance its availability for research purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator